molecular formula C16H14N2O2 B10845472 7-(3,5-Dimethoxyphenyl)-1,6-naphthyridine

7-(3,5-Dimethoxyphenyl)-1,6-naphthyridine

Cat. No.: B10845472
M. Wt: 266.29 g/mol
InChI Key: HVIBISIIVPOREN-UHFFFAOYSA-N
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Description

7-(3,5-Dimethoxyphenyl)-1,6-naphthyridine is a heterocyclic aromatic compound that features a naphthyridine core substituted with a 3,5-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethoxyphenyl)-1,6-naphthyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of 3,5-dimethoxyphenyl with a halogenated naphthyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethoxyphenyl)-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced aromatic rings.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

7-(3,5-Dimethoxyphenyl)-1,6-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-(3,5-dimethoxyphenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-Dimethoxyphenyl)-1,6-naphthyridine is unique due to its naphthyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with unique electronic properties.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

7-(3,5-dimethoxyphenyl)-1,6-naphthyridine

InChI

InChI=1S/C16H14N2O2/c1-19-13-6-12(7-14(8-13)20-2)16-9-15-11(10-18-16)4-3-5-17-15/h3-10H,1-2H3

InChI Key

HVIBISIIVPOREN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C3C=CC=NC3=C2)OC

Origin of Product

United States

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